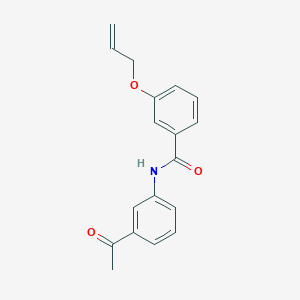
N-(3-acetylphenyl)-3-(allyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-3-(allyloxy)benzamide, also known as AP-3, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in a range of scientific applications, including as a potential treatment for various diseases.
Mecanismo De Acción
The mechanism of action of N-(3-acetylphenyl)-3-(allyloxy)benzamide involves its ability to bind to the active site of targeted enzymes, inhibiting their activity. This can have a range of effects on cellular processes, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-(allyloxy)benzamide has been shown to have a range of biochemical and physiological effects in various studies. For example, it has been found to inhibit the activity of the enzyme histone deacetylase, which is involved in gene expression regulation. This could have implications for the treatment of diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-acetylphenyl)-3-(allyloxy)benzamide in lab experiments is its ability to selectively inhibit the activity of targeted enzymes. This can make it a useful tool for studying specific cellular processes. However, one limitation is that the compound may have off-target effects on other enzymes, which could complicate interpretation of results.
Direcciones Futuras
There are many potential future directions for research involving N-(3-acetylphenyl)-3-(allyloxy)benzamide. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the compound's mechanism of action and potential off-target effects.
Métodos De Síntesis
The synthesis of N-(3-acetylphenyl)-3-(allyloxy)benzamide involves the reaction of 3-allyloxyaniline with 3-acetylbenzoyl chloride in the presence of a base catalyst. This reaction results in the formation of N-(3-acetylphenyl)-3-(allyloxy)benzamide, which can then be purified and used for further research.
Aplicaciones Científicas De Investigación
N-(3-acetylphenyl)-3-(allyloxy)benzamide has been studied extensively for its potential applications in scientific research. One area of interest is its ability to inhibit the activity of certain enzymes, which could make it a useful tool for studying enzyme function and regulation.
Propiedades
Nombre del producto |
N-(3-acetylphenyl)-3-(allyloxy)benzamide |
|---|---|
Fórmula molecular |
C18H17NO3 |
Peso molecular |
295.3 g/mol |
Nombre IUPAC |
N-(3-acetylphenyl)-3-prop-2-enoxybenzamide |
InChI |
InChI=1S/C18H17NO3/c1-3-10-22-17-9-5-7-15(12-17)18(21)19-16-8-4-6-14(11-16)13(2)20/h3-9,11-12H,1,10H2,2H3,(H,19,21) |
Clave InChI |
LCAWVMIWYFFMAN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
SMILES canónico |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4,5-trimethoxy-N'-[4-(1-piperidinylsulfonyl)benzoyl]benzohydrazide](/img/structure/B256759.png)
![N-(3-cyanothiophen-2-yl)-2-{[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B256761.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B256764.png)

![N-(3-methoxypropyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B256767.png)
![N-[3-(diethylamino)propyl]-N-(2,6-dimethylquinolin-4-yl)amine](/img/structure/B256769.png)



![Butyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]propanoate](/img/structure/B256780.png)
![N-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B256785.png)
![N'-[(Z)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]heptanehydrazide](/img/structure/B256787.png)
